Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that integrates multiple structural motifs, including indole, imidazo[1,2-a]pyrazine, and benzoate. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique electronic properties and bioactivity.
This compound is synthesized through multi-step organic reactions, typically starting with the preparation of indole derivatives, followed by the formation of the imidazo[1,2-a]pyrazine core, and concluding with the coupling to the benzoate group. The synthesis can be optimized for improved yield and purity in industrial applications .
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is classified as an organic compound within the categories of heterocyclic compounds and esters. Its structure suggests potential pharmacological activity, particularly in cancer research due to the presence of biologically relevant functional groups.
The synthesis of methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves several key steps:
The optimization of these synthetic routes may involve advanced techniques such as continuous flow reactors and high-throughput screening for catalysts. Purification techniques like chromatography and crystallization are crucial for obtaining high-purity products suitable for research applications.
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has a molecular formula of and a molecular weight of 383.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N5O2 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | methyl 2-[[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
| InChI | InChI=1S/C22H17N5O2/c1-29-22(28)15... |
| InChI Key | FQOVELJIXSMMCD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CNC5=CC=CC=C54 |
The structural complexity arises from the integration of various heterocyclic systems, which can influence its chemical reactivity and biological interactions .
The chemical reactivity of methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is primarily dictated by its functional groups:
These reactions can be influenced by factors such as temperature, solvent choice, and reaction time, which are critical for optimizing yields in synthetic procedures.
The mechanism of action for methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is largely dependent on its interactions with biological targets:
These interactions can modulate signaling pathways that influence cellular processes such as apoptosis (programmed cell death), proliferation (cell growth), and differentiation (cell specialization) .
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate appears as a solid powder at room temperature.
Key chemical properties include:
These properties are essential for determining the compound's applicability in various scientific fields .
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has several notable applications:
Chemistry: Serves as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for use as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for potential anticancer properties owing to the bioactivity associated with its indole and imidazo[1,2-a]pyrazine components.
Industry: Utilized in developing advanced materials like organic semiconductors and photovoltaic cells .
This compound's unique structure positions it as a valuable candidate in drug discovery and material science research.
The strategic fusion of nitrogen-containing heterocycles represents a cornerstone in medicinal chemistry, driven by the synergistic pharmacological advantages of hybrid architectures. Imidazo[1,2-a]pyrazine scaffolds emerged as privileged structures following seminal studies on their chemical reactivity and biological potential. Early work demonstrated that bromination occurs preferentially at C-3, while quaternization studies revealed comparable basicities at N-1 and N-7 positions, enabling targeted modifications [1]. The discovery that imidazo[1,2-a]pyrazine derivatives exhibit potent kinase inhibition (e.g., PI3Kα/δ isoforms) catalyzed intensive exploration of this core for oncology applications [3] [8]. Parallel innovations incorporated indole motifs—notably through 3-substituted derivatives like 1-(2-methyl-1H-indol-3-yl)-2-pyrazin-2-ylethanone—leveraging indole’s role in modulating protein-protein interactions and receptor binding [2] [9]. This convergence culminated in advanced hybrids such as methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate, designed to integrate the metabolic stability of imidazopyrazines with the diverse bioactivity of indole-benzoate pharmacophores.
Table 1: Evolution of Key Hybrid Heterocycles in Drug Discovery
| Scaffold | Therapeutic Applications | Structural Advantages |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Kinase inhibition (PI3Kα/δ), Antileishmanial agents | Balanced N-basicity, Halogenation selectivity at C-3 |
| 2-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazine | Antileishmanial (IC50: 2.8 μM) | Enhanced polarity for target engagement |
| Imidazo[1,2-a]pyridine | MCH receptor antagonism, Obesity therapy | Tunable C-3/C-8 substituents for ADME optimization |
| 1H-Indol-3-yl acetates | Endogenous metabolites, Signaling modulators | Metabolic stability, Natural product mimicry |
This tripartite hybrid incorporates three pharmacologically significant domains:
Imidazo[1,2-a]pyrazine Core: Functioning as a planar bioisostere of purines, this bicyclic system offers multiple vector points for substitution. The C-3 amino group (–NH–) bridges the core to the benzoate moiety, forming an intramolecular hydrogen bond with the adjacent annular nitrogen, enhancing conformational rigidity. Deuterium exchange studies confirm acidic protons at C-3/C-5 under basic conditions, suggesting sites for electrophilic functionalization to modulate electronic properties [1]. The C-2 indole attachment position is sterically unhindered, optimizing solvent exposure.
Benzoate Ester Domain: Methyl 2-aminobenzoate introduces a conformationally constrained aniline mimic. The ortho-ester group induces a 120° twist relative to the imidazopyrazine plane, reducing molecular planarity and potentially improving solubility. This ester serves as a synthetic handle for hydrolysis to carboxylic acid prodrugs or amide derivatives, enabling prodrug strategies observed in patented kinase inhibitors like US8299246B2 [6].
Table 2: Functional Group Contributions to Molecular Properties
| Domain | Key Functional Groups | Role in Bioactivity |
|---|---|---|
| Indole | N-H, C3-linkage, π-system | Target anchoring via H-bond donation & π-stacking |
| Imidazo[1,2-a]pyrazine | C3-NH, Annular N atoms | Rigidity, Kinase hinge binding, Deuteration sensitivity |
| Benzoate Ester | ortho-ester, Amino linkage | Conformational control, Prodrug conversion potential |
Despite promising structural features, significant knowledge gaps necessitate targeted research:
Selectivity Profiling: While kinase inhibition is anticipated (based on 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives in WO2021013864A1 [8]), comprehensive mapping against 400+ kinases is essential. Computational models suggest potential off-target activity at c-Kit and PDGFR kinases due to hinge-binding similarity, requiring experimental validation.
Metabolic Fate: The methyl benzoate moiety may undergo esterase-mediated hydrolysis to carboxylic acid derivatives, analogous to endogenous indole acetate metabolism [9]. Cytochrome P450 interactions at the electron-rich indole ring (predominantly CYP3A4/2D6) warrant identification to guide lead optimization.
Cellular Target Engagement: No published data confirms intracellular target modulation. Development of fluorescent probes via C-6 bromination (retaining the C-3 deuteration susceptibility observed in imidazo[1,2-a]pyrazines [1]) would enable cellular imaging and target occupancy studies.
Table 3: Key Research Priorities and Methodological Approaches
| Knowledge Gap | Proposed Research Approach | Anticipated Impact |
|---|---|---|
| Synthetic inefficiency | Groebke-Blackburn-Bienaymé reaction optimization | >50% yield improvement, 3-step convergence |
| Kinase selectivity | KINOMEscan™ profiling (Eurofins) | Identification of off-targets for selectivity engineering |
| Metabolic stability | LC-MS/MS analysis of hepatocyte incubations | Metabolic soft spot identification for lead optimization |
| Cellular target engagement | C-6 brominated fluorescent probe synthesis | Quantitative intracellular target occupancy metrics |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 371971-10-7